GNE-207

CBP Bromodomain IC50 TR-FRET

GNE-207 (CAS 2158266-58-9) offers unmatched >2500-fold selectivity for CBP over BRD4 (IC50 1 nM vs 3.1 µM), eliminating confounding BRD4-mediated effects in MYC-driven cancer models (MYC EC50 18 nM). Its oral bioavailability at 5 mg/kg enables convenient in vivo dosing without continuous IV infusion. This validated chemical probe is essential for unambiguous transcriptional studies; lower-purity or less selective alternatives compromise experimental reproducibility. Procure ≥98% purity for reliable SAR and pharmacodynamic assessments.

Molecular Formula C29H30N6O3
Molecular Weight 510.6 g/mol
Cat. No. B10818736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-207
Molecular FormulaC29H30N6O3
Molecular Weight510.6 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)C4=CC=CC5=CC(=NC=C54)C6=CN=C(C=C6)C(=O)NC
InChIInChI=1S/C29H30N6O3/c1-18(36)34-11-8-27-24(17-34)28(33-35(27)21-9-12-38-13-10-21)22-5-3-4-19-14-26(32-16-23(19)22)20-6-7-25(31-15-20)29(37)30-2/h3-7,14-16,21H,8-13,17H2,1-2H3,(H,30,37)
InChIKeyMUJXZEDIWKGKQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GNE-207: A Potent and Selective CBP Bromodomain Inhibitor for Epigenetic Research and Drug Discovery Procurement


GNE-207 (Compound 35) is a small-molecule inhibitor of the cyclic AMP response element-binding protein (CBP) bromodomain, developed through structure-activity relationship (SAR) studies as a biaryl series analog [1]. It is characterized by its potent CBP inhibition (IC50 = 1 nM), >2500-fold selectivity over BRD4, and oral bioavailability, making it a high-value chemical probe for investigating CBP/p300-driven transcriptional regulation in oncology and immunology research [1].

Why Generic CBP Bromodomain Inhibitors Cannot Substitute GNE-207: Evidence of Differentiated Potency, Selectivity, and Oral Bioavailability


Generic CBP bromodomain inhibitors exhibit significant variability in potency, selectivity, and pharmacokinetic (PK) profiles that preclude straightforward substitution. The GNE series (GNE-272, GNE-207, GNE-781) demonstrates a clear evolutionary path in SAR optimization, where minor structural modifications dramatically alter selectivity margins and oral bioavailability [1]. For instance, the transition from the aniline-containing GNE-272 series to the biaryl GNE-207 optimized bicyclic heteroarene substitution yielded a >100-fold improvement in CBP potency and a 5.2-fold increase in selectivity over BRD4 [2][3]. Such differences are not captured by nominal 'CBP inhibitor' classification and directly impact experimental outcomes in cell-based assays and in vivo models, necessitating compound-specific procurement based on validated quantitative performance metrics [1].

GNE-207 Quantitative Differentiation Data: Head-to-Head Comparison with GNE-272 and GNE-781 for Informed Procurement


CBP Bromodomain Inhibitory Potency: GNE-207 vs. GNE-272 vs. GNE-781

GNE-207 inhibits the CBP bromodomain with an IC50 of 1 nM, representing a 20-fold improvement in potency compared to the earlier probe GNE-272 (IC50 = 20 nM) and comparable potency to the more advanced GNE-781 (IC50 = 0.94 nM) [1][2][3]. This places GNE-207 in an optimal potency range for robust target engagement without potential off-target liabilities associated with sub-nanomolar inhibitors.

CBP Bromodomain IC50 TR-FRET Potency

Selectivity Over BRD4: Quantified Selectivity Index of GNE-207 vs. GNE-272 and GNE-781

GNE-207 exhibits a selectivity index of >2500-fold against BRD4 (IC50 = 3.1 μM) [1]. In comparison, the earlier probe GNE-272 shows only 650-fold selectivity (BRD4 IC50 = 13 μM), while the later probe GNE-781 demonstrates >5400-fold selectivity (BRD4 IC50 = 5.1 μM) [2][3]. This >3.8-fold improvement in selectivity over GNE-272 makes GNE-207 a superior tool for dissecting CBP-specific biology with reduced confounding effects from BRD4 inhibition.

BRD4 Selectivity Index Off-Target Bromodomain

Cellular MYC Expression Inhibition: GNE-207 vs. GNE-272 Functional Activity

In MV-4-11 acute myeloid leukemia cells, GNE-207 inhibits MYC expression with an EC50 of 18 nM [1]. This represents a 22.8-fold improvement in cellular potency compared to GNE-272, which exhibits a BRET EC50 of 410 nM for CBP engagement [2]. The enhanced cellular activity of GNE-207 correlates with its improved biochemical potency and enables robust modulation of CBP-dependent transcription at lower compound concentrations.

MYC Cellular EC50 MV-4-11 Functional Assay

Oral Bioavailability and Pharmacokinetic Profile: GNE-207 In Vivo Differentiation

GNE-207 is characterized as an orally bioavailable inhibitor with a good pharmacokinetic profile, demonstrating moderate clearance and acceptable oral bioavailability at a dose of 5 mg/kg in mouse PK studies [1]. While specific numerical PK parameters are not disclosed in the primary literature, the qualitative description 'good PK profile' distinguishes GNE-207 from earlier CBP probes that suffered from poor oral exposure, and positions it as a suitable tool for in vivo pharmacology studies requiring oral dosing.

Pharmacokinetics Oral Bioavailability In Vivo PK Profile

Optimal Scientific and Procurement Applications of GNE-207 Based on Validated Quantitative Evidence


Dissecting CBP-Specific Transcriptional Regulation in Oncology Models

The high selectivity of GNE-207 (>2500-fold over BRD4) makes it the preferred tool for studies requiring unambiguous attribution of transcriptional effects to CBP/p300 bromodomain inhibition [1]. Use GNE-207 in MV-4-11 AML cells (MYC EC50 = 18 nM) to explore CBP-dependent MYC regulation without confounding BRD4-mediated effects [2]. This is critical for validating CBP as a therapeutic target in MYC-driven cancers [1].

Oral In Vivo Pharmacology Studies in Mouse Models

GNE-207's demonstrated oral bioavailability and acceptable PK profile at 5 mg/kg enable convenient oral dosing in mouse models of cancer and immunology [1]. This facilitates long-term efficacy studies and pharmacodynamic assessments of CBP inhibition on tumor growth or immune cell function without the need for continuous intravenous infusion [1].

Comparative SAR Studies and Chemical Probe Optimization

The evolutionary relationship between GNE-272, GNE-207, and GNE-781 provides a unique framework for investigating structure-activity relationships (SAR) in CBP bromodomain inhibition [1][2][3]. Researchers can leverage the distinct selectivity profiles and potency differences of these compounds to dissect the molecular determinants of CBP binding and to optimize next-generation inhibitors [1].

Immunology Research Targeting Regulatory T Cell (Treg) Function

CBP/p300 bromodomain inhibition has been implicated in modulating Foxp3 expression and Treg function [2]. The high cellular potency of GNE-207 (MYC EC50 = 18 nM) suggests it can be used at low nanomolar concentrations to probe CBP-dependent transcriptional programs in immune cells, potentially avoiding cytotoxicity and off-target effects associated with less selective or less potent inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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